REACTION_CXSMILES
|
O[Li].O.C[O:5][C:6](=[O:20])[C:7]1[CH:12]=[CH:11][C:10]([C:13]([N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)=[O:14])=[CH:9][CH:8]=1.C1COCC1.O>CO>[N:15]1([C:13]([C:10]2[CH:11]=[CH:12][C:7]([C:6]([OH:20])=[O:5])=[CH:8][CH:9]=2)=[O:14])[CH2:16][CH2:17][CH2:18][CH2:19]1 |f:0.1|
|
Name
|
LiOH.H2O
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
530 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C(=O)N1CCCC1)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford 41 mg (82.32% Yield)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
N1(CCCC1)C(=O)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |